molecular formula C25H25N7O4 B12368519 T-1-Mbhepa

T-1-Mbhepa

Cat. No.: B12368519
M. Wt: 487.5 g/mol
InChI Key: CWWKAFAYIFZLPM-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-1-Mbhepa is a semi-synthetic derivative of the theobromine alkaloid, designed as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant anti-tumor and anti-angiogenic effects, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-1-Mbhepa involves several steps, starting with theobromine as the base compound. The synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

T-1-Mbhepa undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

T-1-Mbhepa has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the inhibition of VEGFR-2.

    Biology: Investigated for its effects on cell proliferation and apoptosis in cancer cell lines.

    Medicine: Explored as a potential anti-cancer agent due to its anti-tumor and anti-angiogenic properties.

Mechanism of Action

T-1-Mbhepa exerts its effects by inhibiting VEGFR-2, a key receptor involved in angiogenesis and tumor growth. The compound binds to the receptor, preventing the activation of downstream signaling pathways that promote cell proliferation and migration. This inhibition leads to reduced tumor growth and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of T-1-Mbhepa

This compound is unique due to its high selectivity and potency as a VEGFR-2 inhibitor. It has shown a higher selectivity index compared to other similar compounds, making it a promising candidate for further development .

Properties

Molecular Formula

C25H25N7O4

Molecular Weight

487.5 g/mol

IUPAC Name

N-[(E)-1-[4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]phenyl]ethylideneamino]-3-methylbenzamide

InChI

InChI=1S/C25H25N7O4/c1-15-6-5-7-18(12-15)23(34)29-28-16(2)17-8-10-19(11-9-17)27-20(33)13-32-24(35)21-22(26-14-30(21)3)31(4)25(32)36/h5-12,14H,13H2,1-4H3,(H,27,33)(H,29,34)/b28-16+

InChI Key

CWWKAFAYIFZLPM-LQKURTRISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C

Origin of Product

United States

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